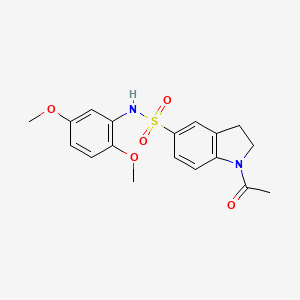![molecular formula C20H20BrN3O2 B4238532 5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide](/img/structure/B4238532.png)
5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide
Overview
Description
5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide is not yet fully understood. However, it has been shown to act on various molecular targets, including the NF-κB pathway, the PI3K/AKT/mTOR pathway, and the MAPK pathway. It has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide in lab experiments is its diverse biological activities. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, making it a valuable tool for drug discovery research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide. One direction is to further elucidate the mechanism of action of this compound, particularly with regards to its effects on various molecular targets. Another direction is to explore the potential therapeutic applications of this compound in more detail, particularly in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in lab experiments and potential clinical applications.
Scientific Research Applications
5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
5-bromo-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-3-6-24(20(26)15-9-17(21)11-22-10-15)12-16-8-14-5-4-13(2)7-18(14)23-19(16)25/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGSAPLHBFZFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(4-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238469.png)
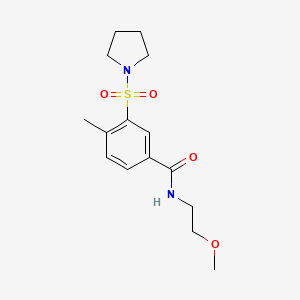
![2-{[6-amino-1-(2,3-dimethylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4238474.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B4238489.png)
![N-{[(4-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4238497.png)
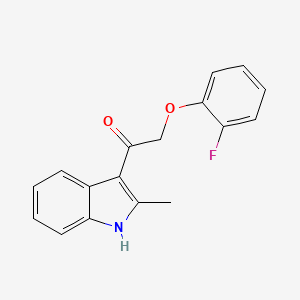
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4238508.png)
![2-(2-bromo-4-isopropylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4238514.png)
![4-{[(2,3-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238522.png)
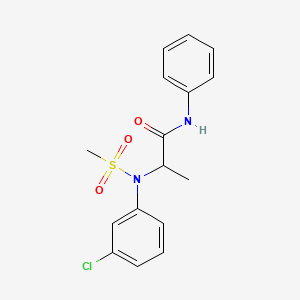
![[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol](/img/structure/B4238539.png)
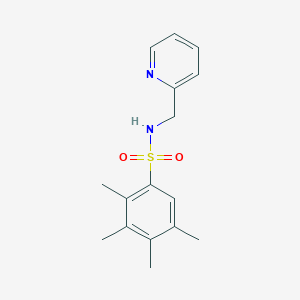
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4238548.png)
